2-Chloro-6-methylbenzamide

Descripción general

Descripción

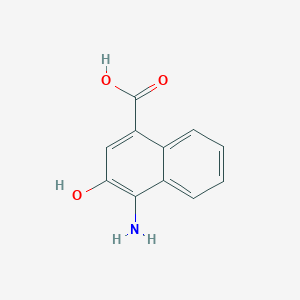

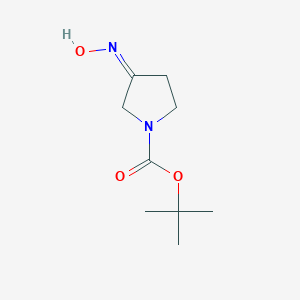

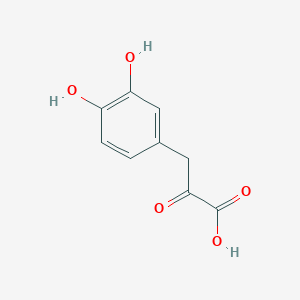

2-Chloro-6-methylbenzamide is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 .

Molecular Structure Analysis

The InChI code for 2-Chloro-6-methylbenzamide is1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Chloro-6-methylbenzamide has a melting point of 164-166°C . Its density is predicted to be 1.243±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Properties

“2-Chloro-6-methylbenzamide” has a CAS Number of 101080-58-4 and a molecular weight of 169.61 . It has a melting point of 164-166 degrees Celsius .

Safety Information

This compound is classified as an irritant, which means it may cause skin irritation or serious eye irritation . Always handle it with appropriate safety measures.

Fluorescent Protein Research

“2-Chloro-6-methylbenzamide” may have potential applications in the field of fluorescent protein research . Fluorescent proteins have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications .

Antibacterial Activities

Benzamide compounds, such as “2-Chloro-6-methylbenzamide”, have been shown to exhibit effective metal chelate activity . This property can be harnessed for antibacterial activities against both gram-positive and gram-negative bacteria .

Drug Development

The unique properties of “2-Chloro-6-methylbenzamide” may make it a valuable asset in drug development . Its ability to bind to certain proteins and other biological targets could be exploited to create new therapeutic agents .

Diagnostic Applications

The compound’s potential to bind to specific biological targets could also be used in diagnostic applications . For example, it could be used to develop assays that detect the presence of certain diseases or conditions .

Safety and Hazards

The safety data sheet for 2-Chloro-6-methylbenzamide indicates that it is an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers Relevant papers on 2-Chloro-6-methylbenzamide include studies on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides , and a paper on palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes .

Propiedades

IUPAC Name |

2-chloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143724 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methylbenzamide | |

CAS RN |

101080-58-4 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)